molecular formula C10H11BrN2O3 B7988178 Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate

Cat. No.: B7988178
M. Wt: 287.11 g/mol
InChI Key: KQODQWPGCUJWBK-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities . The presence of the bromine atom and the ethyl ester group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . The reaction conditions are generally mild, and the process yields the desired product in moderate to high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2-(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-2-15-9(14)3-8-5-13-4-7(11)6-16-10(13)12-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQODQWPGCUJWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2CC(=COC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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